

Chemical and physical properties of Ramiprilatd5.

Author: BenchChem Technical Support Team. Date: December 2025



Ramiprilat-d5: A Technical Guide for Researchers

Introduction: **Ramiprilat-d5** is the deuterated form of Ramiprilat, the active diacid metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril.[1][2] Ramipril itself is a prodrug that is converted by hepatic cleavage of its ester group to form the pharmacologically active Ramiprilat.[1][2][3] Due to its isotopic labeling, **Ramiprilat-d5** serves as an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by mass spectrometry.[4][5] This guide provides a comprehensive overview of the chemical and physical properties, pharmacological action, and analytical methodologies pertaining to **Ramiprilat-d5**.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **Ramiprilat-d5** are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

Chemical Identifiers



Property	Value	Source
IUPAC Name	(2S,3aS,6aS)-1-[(2S)-2- [[(1S)-1-Carboxy-3-(phenyl- d5)propyl]amino]-1- oxopropyl]octahydrocyclopenta [b]pyrrole-2-carboxylic Acid	[6]
CAS Number	1356837-92-7	[6]
Molecular Formula	C21H23D5N2O5	[6]
Synonyms	Ramiprilat-d5(Mixture of Diastereomers)	[6]

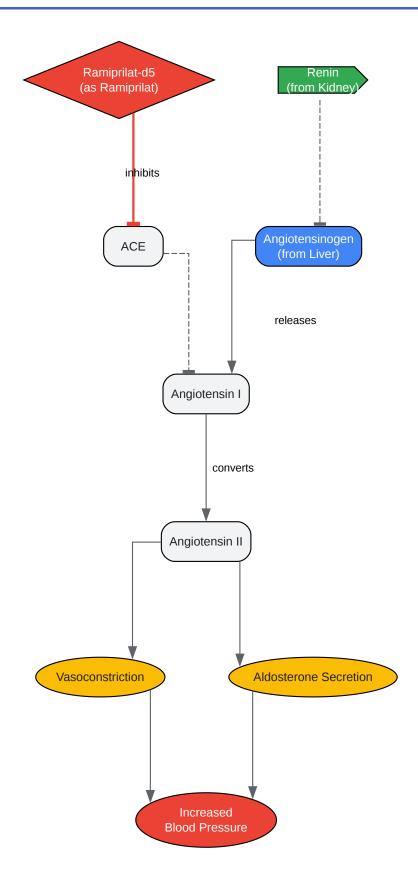
Physicochemical Data

Property	Value	Source
Molecular Weight	393.49 g/mol	[6]
Monoisotopic Mass	388.19982200 Da	[7]
Appearance	White Solid	[8]
Storage Conditions	2-8°C Refrigerator, Under Inert Atmosphere	[8]

Pharmacology and Mechanism of Action

Ramiprilat is a potent, long-acting inhibitor of angiotensin-converting enzyme (ACE), with a Ki value of 7 pM.[4] ACE is a critical component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[9][10] By inhibiting ACE, Ramiprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[9][10][11] This inhibition leads to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[10] Additionally, ACE (also known as kininase II) is responsible for the breakdown of bradykinin, a vasodilator.[9] Ramiprilat's inhibition of ACE increases bradykinin levels, further contributing to its antihypertensive effects.[9] Ramiprilat-d5 is expected to exhibit the same mechanism of action.





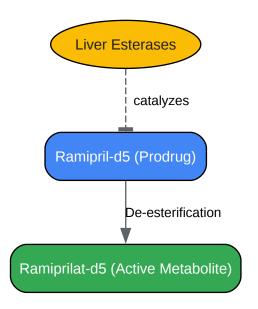
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Mechanism of Action of Ramiprilat-d5 within the RAAS pathway.



Metabolic Pathway

Ramipril is a prodrug that is metabolically converted into its active form, Ramiprilat. This biotransformation primarily occurs in the liver through the action of esterase enzymes, which hydrolyze the ester group of Ramipril.[3][12] A deuterated version, Ramipril-d5, would similarly be metabolized to **Ramiprilat-d5**.



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Metabolic activation of Ramipril-d5 to **Ramiprilat-d5**.

Experimental Protocols

Ramiprilat-d5 is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of quantifying Ramipril and Ramiprilat in biological matrices.[4][5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred method for the sensitive and selective quantification of Ramipril and its metabolite in plasma.[13][14]

Sample Preparation:



- A known concentration of the internal standard, Ramiprilat-d5, is spiked into the biological sample (e.g., human plasma).
- Proteins are precipitated from the matrix, typically using a cold organic solvent like acetonitrile or methanol.
- The sample is vortexed and then centrifuged to pellet the precipitated proteins.
- The resulting supernatant is collected, and it may be evaporated and reconstituted in the mobile phase for injection into the LC-MS/MS system.
- Chromatographic Conditions (Example):
 - Stationary Phase: A reversed-phase column, such as a Chromolith Speed Rod RP-18e
 (50x4.6 mm), is often used.[13]
 - Mobile Phase: A gradient elution using a mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous solution with an acid modifier (e.g., 0.2% trifluoroacetic acid) is common.[13]
 - Flow Rate: A typical flow rate is around 1 mL/minute.[12]
 - Column Temperature: Maintained at a constant temperature, for instance, 25°C.[12]
- Mass Spectrometry Detection:
 - Ionization: Electrospray ionization (ESI) in positive mode is generally used.
 - Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for Ramiprilat and Ramiprilat-d5 are monitored to ensure specificity and accurate measurement.





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Workflow for bioanalytical quantification using Ramiprilat-d5.

Applications in Research and Development

The primary application of **Ramiprilat-d5** is as a stable isotope-labeled internal standard for pharmacokinetic (PK) and bioequivalence studies of Ramipril.[4][5] Its use is crucial for:

- Accurate Quantification: It compensates for variations in sample preparation and instrument response, leading to highly reliable data.
- Metabolite Studies: It can be used to trace and quantify the formation of the active metabolite, Ramiprilat, from the parent drug.
- Forensic Toxicology: In forensic analysis, it helps in the precise determination of Ramipril and Ramiprilat concentrations in biological samples.[14]

Conclusion

Ramiprilat-d5 is an essential analytical reagent for researchers and scientists in the pharmaceutical industry. Its well-defined chemical and physical properties, coupled with its identical pharmacological behavior to its non-deuterated counterpart, make it the gold standard for use as an internal standard in the bioanalysis of Ramipril. The detailed methodologies, particularly LC-MS/MS, enable precise and accurate quantification, which is fundamental for drug development, clinical trials, and toxicological assessments.

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- To cite this document: BenchChem. [Chemical and physical properties of Ramiprilat-d5.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562202#chemical-and-physical-properties-of-ramiprilat-d5]

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